molecular formula C26H31FO4S2 B12426950 Tswv-IN-1

Tswv-IN-1

Cat. No.: B12426950
M. Wt: 490.7 g/mol
InChI Key: SILGOLWYXAAUKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tswv-IN-1 involves multiple steps, starting with the preparation of the core chromone structure. The synthetic route typically includes the following steps:

    Formation of the Chromone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromone ring.

    Functionalization: Introduction of functional groups such as fluorine, alkyl, and sulfonyl groups to the chromone core through substitution reactions.

    Final Assembly: Coupling reactions to attach the side chains and finalize the structure of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Batch Processing: Using large reactors to carry out the cyclization and functionalization steps.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Ensuring the consistency and purity of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tswv-IN-1 undergoes various chemical reactions, including:

    Oxidation: The chromone core can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the chromone core.

    Substitution: Halogenation and sulfonation reactions are common for introducing functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.

Major Products Formed

The major products formed from these reactions include various chromone derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

Tswv-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Tswv-IN-1 exerts its effects by targeting the nucleocapsid protein of the tomato spotted wilt virus. The nucleocapsid protein is essential for the virus’s replication and assembly. By binding to this protein, this compound inhibits the virus’s ability to replicate and spread, thereby reducing the infection .

Comparison with Similar Compounds

Similar Compounds

    Impatiens necrotic spot orthotospovirus inhibitors: Similar to Tswv-IN-1, these compounds target the nucleocapsid protein of the impatiens necrotic spot orthotospovirus.

    Other Chromone Derivatives: Various chromone derivatives have been explored for their antiviral properties.

Uniqueness

This compound is unique due to its high specificity and potency against the tomato spotted wilt virus. Its ability to target the nucleocapsid protein with high affinity makes it a promising candidate for developing antiviral agents .

Properties

Molecular Formula

C26H31FO4S2

Molecular Weight

490.7 g/mol

IUPAC Name

3-[[4-[bis(butylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-fluorochromen-4-one

InChI

InChI=1S/C26H31FO4S2/c1-4-6-12-32-26(33-13-7-5-2)18-8-10-23(24(14-18)29-3)31-17-19-16-30-22-11-9-20(27)15-21(22)25(19)28/h8-11,14-16,26H,4-7,12-13,17H2,1-3H3

InChI Key

SILGOLWYXAAUKG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(C1=CC(=C(C=C1)OCC2=COC3=C(C2=O)C=C(C=C3)F)OC)SCCCC

Origin of Product

United States

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